6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7-methyl-7H-purine
Description
6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7-methyl-7H-purine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a purine core structure substituted with a piperazine ring and a pyrimidine ring, making it a molecule of interest in various fields of scientific research.
Properties
Molecular Formula |
C17H22N8S |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
6-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-7-methylpurine |
InChI |
InChI=1S/C17H22N8S/c1-4-12-9-13(22-17(21-12)26-3)24-5-7-25(8-6-24)16-14-15(18-10-19-16)20-11-23(14)2/h9-11H,4-8H2,1-3H3 |
InChI Key |
YWDSPGIEPRENCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=NC4=C3N(C=N4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7-methyl-7H-purine involves multiple steps, starting with the preparation of the pyrimidine and piperazine intermediates. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The final step involves the coupling of the pyrimidine and piperazine intermediates with the purine core under reflux conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7-methyl-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The pathways involved include signal transduction pathways that regulate cell growth, apoptosis, and immune responses .
Comparison with Similar Compounds
Similar compounds include:
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative used in various chemical reactions.
6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile: Another compound with a similar structure but different functional groups.
The uniqueness of 6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7-methyl-7H-purine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
